molecular formula C16H15N3OS2 B1386751 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one CAS No. 1105194-28-2

1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one

Cat. No.: B1386751
CAS No.: 1105194-28-2
M. Wt: 329.4 g/mol
InChI Key: HBSKSHWUUUEAAW-UHFFFAOYSA-N
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Description

The compound 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one is a heterocyclic molecule with a fused thieno[2,3-c]pyridine core substituted by a benzo[d]thiazol group and an ethanone moiety. Its molecular formula is C₁₆H₁₅N₃OS₂, and it has a molecular weight of 329.45 g/mol .

Properties

IUPAC Name

1-[2-amino-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-9(20)19-7-6-10-13(8-19)21-15(17)14(10)16-18-11-4-2-3-5-12(11)22-16/h2-5H,6-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKSHWUUUEAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the construction of the thieno[2,3-c]pyridine ring system. The final step involves the introduction of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that facilitates its interaction with biological systems. The chemical formula is C14H12N2SC_{14}H_{12}N_2S, and its IUPAC name is 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one. Its molecular weight is approximately 248.32 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Organic Electronics

In material science, the compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form charge transfer complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

PropertyValue
ConductivityHigh
StabilityModerate
SolubilitySoluble in organic solvents

Case Study 1: Anticancer Research

A comprehensive study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thieno[2,3-c]pyridine derivatives. The study reported that modifications to the side chains significantly enhanced anticancer activity against A549 lung cancer cells .

Case Study 2: Antimicrobial Activity

In another investigation published in Antibiotics, researchers synthesized a series of derivatives based on the core structure of this compound. The results indicated promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Mechanism of Action

The mechanism of action of 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Relevance/Application Reference
1-(2-Amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one C₁₆H₁₅N₃OS₂ 329.45 Benzo[d]thiazol, ethanone, amino group Potential antifungal/neurokinin antagonism
Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate (Clopidogrel Impurity B) C₁₆H₁₆ClNO₂S 329.82 Chlorophenyl, ester group Pharmaceutical impurity (antiplatelet)
5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine C₁₂H₁₃N₃O 215.26 Oxadiazole, tetrahydronaphthalene Not specified
1-(4-Fluorophenyl)-7-methyl-3-(quinolin-2-yl)-4,7-dihydroisoxazolo[5,4-c]pyridin-6(5H)-yl]methanone C₂₃H₂₀FN₃O₂ 401.43 Quinoline, isoxazolo-pyridine, fluorophenyl Neurokinin-3 receptor antagonist
Fungicidal derivative (PI Industries Patent) Variable ~329–400 Thiazol, isoxazol, phenyl groups Crop protection fungicides

Key Observations

Core Structure Variations: The target compound and clopidogrel impurity B share the 4,7-dihydrothieno[2,3-c]pyridine core. However, the former features a benzo[d]thiazol substituent, while the latter has a chlorophenyl-ester group, impacting their biological roles (e.g., antifungal vs. antiplatelet activity) . The quinoline-substituted isoxazolo-pyridine derivative () demonstrates how heterocyclic diversity (isoxazole vs. thiophene) can target specific receptors like neurokinin-3 .

Functional Group Impact: The ethanone group in the target compound may enhance membrane permeability compared to the ester group in clopidogrel impurity B, which is prone to hydrolysis . The benzo[d]thiazol moiety () is associated with antifungal and kinase-inhibitory properties, distinguishing it from the oxadiazole group in , which is often linked to antimicrobial activity .

Biological Activity: Patent data () suggests that derivatives with thiazol-isoxazol combinations exhibit fungicidal activity, implying that the target compound’s benzo[d]thiazol group could similarly contribute to crop protection applications .

Research Findings and Data

Spectroscopic Characterization

  • 1H-NMR data for benzo[d]thiazol-containing analogs () show aromatic proton signals at δ 7.32–7.69 ppm, consistent with the target compound’s structure .
  • Clopidogrel derivatives () exhibit distinct chlorophenyl peaks (δ ~7.45–7.63 ppm), absent in the target compound .

Biological Activity

The compound 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one is a member of the thieno[2,3-c]pyridine family and exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H14N2S2\text{C}_{15}\text{H}_{14}\text{N}_2\text{S}_2

This compound features a thieno[2,3-c]pyridine core with a benzo[d]thiazole moiety, contributing to its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties .
  • Modulation of Receptors : The compound may act as an allosteric modulator for purine and pyrimidine receptors, influencing various signaling pathways .
  • Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a variety of bacterial and fungal strains. Studies suggest that its mechanism may involve disrupting microbial cell membranes or inhibiting vital enzymes essential for microbial survival .

Anticancer Potential

Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and promote cell death through various apoptotic pathways. Further investigation into its structure-activity relationship (SAR) is crucial for optimizing its anticancer efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of thieno[2,3-c]pyridine derivatives:

  • Anti-inflammatory Effects : A study demonstrated that related compounds inhibited COX enzymes effectively, suggesting potential applications in treating inflammatory diseases .
  • Receptor Binding Studies : Research on similar derivatives indicated good binding affinity to adenosine receptors (A1AR), which could be beneficial in treating conditions like epilepsy .
  • Efficacy Against Weeds : In agricultural studies, thieno[2,3-c]pyridine derivatives were evaluated for their herbicidal properties, showing promising results against various weed species .

Data Summary

Activity TypeFindings
AntimicrobialEffective against multiple bacterial and fungal strains
Anti-inflammatoryInhibits COX enzymes; potential for inflammatory disease treatment
AnticancerInduces apoptosis in cancer cells; further SAR studies needed
Receptor InteractionGood binding affinity to A1AR; potential use in neurological disorders

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one?

  • Methodological Answer : The compound is synthesized via cyclocondensation and functionalization. For example, hydrazine hydrate is refluxed with α,β-unsaturated ketones in glacial acetic acid to form heterocyclic intermediates, followed by purification via recrystallization (ethanol) or column chromatography . Key steps include:

  • Reaction Optimization : Reflux times (4–6 hours) and solvent selection (acetic acid, ethanol) influence yield and purity.
  • Purification : Ethanol recrystallization removes byproducts, while column chromatography isolates isomers .

Q. How can the molecular structure be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography resolves the dihedral angles between the benzothiazole, thienopyridine, and ketone moieties (e.g., 6.51° deviation in pyrazole ring planarity) .
  • Spectroscopy : FTIR confirms carbonyl (C=O) and amine (NH₂) groups, while NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Computational Analysis : Molecular polarity (topological polar surface area: 102 Ų) and hydrophobicity (XLogP: 1.8) are calculated using software like Gaussian .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol, as seen in related pyrazole-thiazole syntheses .
  • Catalysis : Acidic conditions (e.g., acetic acid) accelerate hydrazone formation, while base-mediated steps reduce side reactions .
  • Temperature Control : Reflux at 60–65°C for 2.5 hours minimizes decomposition of thermally labile intermediates (e.g., Vilsmeier-Haack reagent reactions) .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

  • Methodological Answer :

  • Bioassay Standardization : Use consistent cell lines (e.g., HeLa for antitumor assays) and control for solvent effects (DMSO vs. saline) .
  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance HIV-1 protease inhibition) .
  • Meta-Analysis : Cross-reference datasets from crystallography (e.g., π–π interactions in crystal packing) and computational models to validate activity trends .

Q. How can conformational dynamics influence the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze flexibility of the dihydrothienopyridine ring and hydrogen-bonding capacity of the amino group .
  • Crystal Packing Analysis : Weak interactions (C–H···π, centroid distances ~3.7 Å) stabilize the solid-state structure, which may correlate with receptor binding .

Key Challenges and Recommendations

  • Stereochemical Control : Racemization during cyclization may occur; chiral HPLC or asymmetric catalysis should be explored .
  • Biological Screening : Prioritize assays targeting benzothiazole-associated pathways (e.g., HIV-1 protease, tumor necrosis factor) .
  • Data Reproducibility : Document solvent grades, heating rates, and crystallization protocols to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one

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